molecular formula C9H14F3NO2 B12980670 1-(3,3,3-Trifluoropropyl)piperidine-3-carboxylic acid

1-(3,3,3-Trifluoropropyl)piperidine-3-carboxylic acid

Cat. No.: B12980670
M. Wt: 225.21 g/mol
InChI Key: KIFFFKSYUSFBHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Identification

The systematic IUPAC name 1-(3,3,3-trifluoropropyl)piperidine-3-carboxylic acid provides a precise description of its molecular architecture. The parent structure is a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at the 1-position with a 3,3,3-trifluoropropyl group and at the 3-position with a carboxylic acid functional group. The trifluoropropyl moiety consists of a three-carbon chain terminating in a trifluoromethyl (-CF3) group, which introduces significant electronegativity and lipophilicity to the molecule.

The molecular formula is C9H14F3NO2 , with a molecular weight of 225.21 g/mol . While a specific CAS registry number for this exact compound is not widely reported in public databases, structurally analogous fluorinated piperidines, such as 1-Boc-4-(3-CF3-phenyl)-4-carboxypiperidine (CAS 1158750-61-8), highlight the common use of trifluoromethyl groups in similar frameworks. The SMILES notation for this compound can be inferred as O=C(O)C1CCN(CCC(F)(F)F)CC1 , reflecting the piperidine ring, carboxylic acid group, and trifluoropropyl side chain.

Table 1: Key Structural and Physicochemical Properties

Property Value/Description
Molecular Formula C9H14F3NO2
Molecular Weight 225.21 g/mol
Functional Groups Piperidine, carboxylic acid, trifluoropropyl
Predicted LogP ~2.1 (estimated via analogous compounds)
Hydrogen Bond Donors 1 (carboxylic acid)
Hydrogen Bond Acceptors 4 (carboxylic acid, nitrogen, three F)

The stereochemistry of the piperidine ring and the trifluoropropyl substituent may influence conformational behavior. For example, fluorinated piperidines often exhibit gauche effects due to hyperconjugation between C-F σ* orbitals and adjacent C-H bonds, as observed in studies of 3-fluoropiperidine derivatives.

Historical Context of Piperidine-Trifluoropropyl Derivatives

The synthesis of fluorinated piperidines has evolved significantly over the past two decades, driven by demand for bioactive molecules with enhanced metabolic stability and membrane permeability. Early methods relied on electrophilic fluorination or nucleophilic displacement, but these approaches faced limitations in regioselectivity and functional group tolerance. The incorporation of trifluoromethyl groups into piperidines gained traction in the 2010s with advances in catalytic hydrogenation and fluorination reagents.

A landmark development was the use of sulfur tetrafluoride (SF4) to convert piperidinecarboxylic acids into trifluoromethylated derivatives, as disclosed in a 2012 patent. This method enabled the direct fluorination of carboxylic acid groups under moderate conditions (50–150°C), avoiding the high pressures required for gas-phase fluorination. Subsequent innovations, such as the palladium-catalyzed hydrogenation of fluoropyridines (2020), provided access to cis-selective fluorinated piperidines while minimizing hydrodefluorination side reactions. These protocols laid the groundwork for synthesizing complex trifluoropropyl-piperidine hybrids.

Table 2: Timeline of Key Advances in Fluorinated Piperidine Synthesis

Year Development Significance Source
2012 SF4-mediated fluorination of piperidine acids Enabled scalable trifluoromethyl synthesis
2020 Pd-catalyzed hydrogenation of fluoropyridines Achieved cis-selective piperidines

The introduction of trifluoropropyl groups specifically addressed challenges in balancing lipophilicity and polarity for drug candidates. Unlike simpler trifluoromethyl substituents, the propyl chain allows for greater conformational flexibility while retaining the electronic effects of fluorine.

Significance in Fluorinated Organic Compound Research

1-(3,3,3-Trifluoropropyl)piperidine-3-carboxylic acid exemplifies the strategic integration of fluorine into heterocyclic systems to optimize physicochemical and pharmacological properties. The trifluoropropyl group enhances metabolic stability by resisting oxidative degradation, a common issue with alkyl chains in vivo. Additionally, the strong electronegativity of fluorine induces dipole interactions that improve target binding affinity, as demonstrated in fluorinated analogs of methylphenidate and bupivacaine.

In agrochemical research, trifluoropropyl-piperidine derivatives have been explored as intermediates for herbicides and fungicides. The combination of the piperidine ring’s basicity with the trifluoropropyl group’s hydrophobicity enables efficient penetration of plant cell membranes. Furthermore, the compound’s carboxylic acid group allows for salt formation, enhancing solubility for formulation purposes.

Table 3: Comparative Properties of Trifluoropropyl vs. Non-Fluorinated Piperidines

Property Trifluoropropyl Derivative Non-Fluorinated Analog
LogP (lipophilicity) ~2.1 ~0.8
Metabolic Stability High Moderate
Conformational Rigidity Increased Flexible
Hydrogen Bond Capacity 4 acceptors, 1 donor 2 acceptors, 1 donor

The compound’s utility extends to materials science, where fluorinated piperidines serve as building blocks for liquid crystals and ionic liquids. The trifluoropropyl group’s low polarizability and high thermal stability make it suitable for applications requiring resistance to environmental degradation.

Properties

Molecular Formula

C9H14F3NO2

Molecular Weight

225.21 g/mol

IUPAC Name

1-(3,3,3-trifluoropropyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C9H14F3NO2/c10-9(11,12)3-5-13-4-1-2-7(6-13)8(14)15/h7H,1-6H2,(H,14,15)

InChI Key

KIFFFKSYUSFBHJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CCC(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Introduction of the 3,3,3-Trifluoropropyl Group

The trifluoropropyl moiety is typically introduced via nucleophilic substitution reactions using trifluoropropyl halides (e.g., 3,3,3-trifluoropropyl bromide or chloride) as alkylating agents. This approach leverages the electrophilicity of the halide and the nucleophilicity of the piperidine nitrogen or other nucleophilic sites on the molecule.

  • For example, 1-(3,3,3-trifluoropropyl)piperidin-4-ol synthesis involves nucleophilic substitution of trifluoropropyl halides onto piperidin-4-ol derivatives under controlled conditions to ensure selective alkylation.

Construction of the Piperidine-3-Carboxylic Acid Core

The carboxylic acid group at the 3-position of the piperidine ring can be introduced by:

  • Starting from 3-piperidone or 3-piperidinecarboxylic acid derivatives and performing subsequent functional group transformations.
  • Hydrolysis of nitrile precursors at the 3-position to yield the carboxylic acid functionality, a common method for carboxylic acid preparation.
  • Oxidation of suitable precursors or intermediates bearing protected or masked carboxyl groups.

Coupling Strategies

Coupling the trifluoropropyl group with the piperidine-3-carboxylic acid scaffold can be achieved by:

  • Direct alkylation of the piperidine nitrogen with trifluoropropyl halides.
  • Use of transition metal-catalyzed cross-coupling reactions (e.g., Negishi coupling) to install the trifluoropropyl substituent on a piperidine precursor, although specific examples for this exact compound are limited.

Detailed Preparation Methods

Method A: Nucleophilic Substitution of Piperidine Derivatives with Trifluoropropyl Halides

  • Starting materials: Piperidine-3-carboxylic acid or its ester derivatives.
  • Reagents: 3,3,3-Trifluoropropyl bromide or chloride.
  • Conditions: Typically, the reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with a base like potassium carbonate or sodium hydride to deprotonate the piperidine nitrogen.
  • Outcome: Formation of 1-(3,3,3-trifluoropropyl)piperidine-3-carboxylic acid or ester, which can be hydrolyzed if necessary.

This method is straightforward and widely used for introducing trifluoropropyl groups due to the good leaving group ability of halides and the nucleophilicity of the piperidine nitrogen.

Method B: Hydrolysis of Nitrile Precursors

  • Starting materials: 1-(3,3,3-Trifluoropropyl)piperidine-3-carbonitrile.
  • Reagents: Aqueous acid (e.g., HCl) or base (e.g., NaOH).
  • Conditions: Heating under reflux to convert the nitrile group to the carboxylic acid.
  • Outcome: Direct formation of the carboxylic acid at the 3-position.

This method leverages the well-established conversion of nitriles to carboxylic acids and is useful when the nitrile intermediate is more accessible or stable.

Method C: Multi-step Synthesis via Protected Intermediates

  • Step 1: Protection of the piperidine nitrogen or hydroxyl groups if present.
  • Step 2: Introduction of the trifluoropropyl group via alkylation.
  • Step 3: Functional group transformations to install or reveal the carboxylic acid at the 3-position.
  • Step 4: Deprotection to yield the target compound.

This approach allows for better control over regio- and stereochemistry and can improve yields and purity, especially for complex derivatives.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Nucleophilic Substitution Piperidine-3-carboxylic acid or ester 3,3,3-Trifluoropropyl halide, base, DMF Simple, direct alkylation Possible side reactions, regioselectivity issues
Nitrile Hydrolysis 1-(3,3,3-Trifluoropropyl)piperidine-3-carbonitrile Acid or base, heat High yield of acid, well-known reaction Requires nitrile intermediate synthesis
Multi-step with Protection Protected piperidine derivatives Alkylation, oxidation/hydrolysis, deprotection High selectivity, purity More steps, longer synthesis time

Research Findings and Optimization

  • Patent literature (e.g., US7880033B2 and EP1950191B1) describes processes for producing trifluoropropionic acid derivatives, which are key intermediates for trifluoropropyl group introduction.
  • Optimization of alkylation conditions, such as temperature control and choice of base, significantly affects yield and purity.
  • Use of catalytic systems (e.g., Lewis acids or transition metals) can improve coupling efficiency but may require careful removal of metal residues.
  • Hydrolysis of nitriles under controlled acidic or basic conditions avoids overreaction or degradation of sensitive functional groups.
  • Analytical techniques such as NMR, HPLC, and mass spectrometry are essential for monitoring reaction progress and confirming product identity and purity.

Each method has its advantages and limitations, and the choice depends on available starting materials, desired scale, and purity requirements. The trifluoropropyl group introduction is well-established via nucleophilic substitution, while the carboxylic acid functionality is commonly installed via nitrile hydrolysis or direct functionalization of piperidine precursors.

This comprehensive understanding of preparation methods supports the efficient synthesis of this compound for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 1-(3,3,3-Trifluoropropyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the trifluoropropyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of piperidine compounds, including 1-(3,3,3-Trifluoropropyl)piperidine-3-carboxylic acid, exhibit potential as anticancer agents. For instance, studies have highlighted the efficacy of piperidine derivatives in inhibiting histone methyltransferase EZH2, which is implicated in various cancers such as B-cell lymphomas . The introduction of trifluoropropyl groups has been shown to enhance the potency and selectivity of these compounds against cancer cell lines.

TRPV3 Modulation
The compound has also been investigated for its role as a modulator of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. TRPV3 is involved in thermal sensation and inflammatory responses. Compounds that can modulate TRPV3 are being explored for therapeutic applications in treating skin disorders such as dermatitis and itch . The unique trifluoropropyl side chain may contribute to the modulation properties by affecting the compound's lipophilicity and interaction with biological membranes.

Antibacterial Properties

Recent studies have synthesized various piperidine derivatives with antibacterial activity. Compounds similar to 1-(3,3,3-Trifluoropropyl)piperidine-3-carboxylic acid have shown promising results against a range of bacterial strains . The incorporation of trifluoropropyl groups enhances the antimicrobial efficacy by potentially altering the compound's interaction with bacterial cell membranes.

Neuropharmacological Research

The piperidine scaffold is well-known for its role in neuropharmacology. Compounds like 1-(3,3,3-Trifluoropropyl)piperidine-3-carboxylic acid are being studied for their effects on neurotransmitter systems and their potential use in treating neurological disorders. The trifluoropropyl group may influence the pharmacokinetic properties of these compounds, leading to improved bioavailability and reduced side effects.

Case Study 1: Anticancer Efficacy
In a study examining the effects of various piperidine derivatives on cancer cell lines, 1-(3,3,3-Trifluoropropyl)piperidine-3-carboxylic acid demonstrated a significant reduction in cell viability at low concentrations (EC50 values below 0.1 μM). The mechanism was attributed to inhibition of EZH2 activity leading to altered gene expression profiles associated with tumor progression .

Case Study 2: TRPV3 Modulation
Another investigation focused on the modulation of TRPV3 by this compound revealed that it could effectively reduce inflammatory responses in vitro. This was measured through calcium influx assays demonstrating enhanced calcium signaling upon treatment with the compound compared to controls .

Mechanism of Action

The mechanism of action of 1-(3,3,3-Trifluoropropyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, physicochemical, and functional properties of 1-(3,3,3-trifluoropropyl)piperidine-3-carboxylic acid with related compounds:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
1-(3,3,3-Trifluoropropyl)piperidine-3-carboxylic acid Trifluoropropyl (-CF₂CH₂CH₃) at N1; -COOH at C3 ~247 (estimated) High lipophilicity; potential bioactive scaffold
1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-3-carboxylic acid Trifluoro-2-oxopropyl (-CF₂C(O)CH₃) at N1 239 (C₉H₁₂F₃NO₃) Ketone group enhances reactivity and H-bonding
1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid Trifluoromethylpyridine at N1 274.24 Aromaticity introduces π-π stacking interactions; drug discovery
Cyclobutanecarboxylic acid, 1-(3,3,3-trifluoropropyl) Cyclobutane ring with trifluoropropyl substituent 196.17 Smaller ring size increases ring strain; agrochemical applications
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic Acid Boc-protected N1; fluorine at C3 247.26 Fluorine increases acidity; Boc group aids synthesis
Cangrelor (antiplatelet agent) 3,3,3-Trifluoropropylthio group in a complex adenylate 776.36 Trifluoropropyl enhances metabolic stability and target binding

Key Differences and Implications:

Trifluoropropyl vs. Trifluoroacetyl/Trifluoromethylpyridine :

  • The trifluoropropyl group in the target compound provides aliphatic fluorination , improving lipid solubility and resistance to oxidative metabolism compared to the trifluoroacetyl group ().
  • The trifluoromethylpyridine substituent () introduces aromaticity, enabling π-π interactions in drug-receptor binding, unlike the aliphatic trifluoropropyl chain.

Boc protection () simplifies synthetic handling but requires deprotection for bioactive applications.

Biological Relevance :

  • The trifluoropropylthio group in Cangrelor () demonstrates the pharmacological utility of trifluoropropyl derivatives in enhancing target affinity and plasma stability.

Biological Activity

1-(3,3,3-Trifluoropropyl)piperidine-3-carboxylic acid is a fluorinated compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoropropyl group contributes to the compound's lipophilicity and metabolic stability, which are crucial for its pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄F₃N
  • Molecular Weight : 225.21 g/mol
  • CAS Number : 1046788-58-2

The biological activity of 1-(3,3,3-trifluoropropyl)piperidine-3-carboxylic acid is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The trifluoropropyl moiety enhances the compound's affinity for lipid membranes and proteins, facilitating its cellular uptake and interaction with target sites.

Key Mechanisms:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes, which can be beneficial in treating metabolic disorders.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 1-(3,3,3-trifluoropropyl)piperidine-3-carboxylic acid from various studies:

Study ReferenceBiological ActivityAssay TypeIC₅₀ (μM)Notes
Enzyme InhibitionBiochemical Assay0.29Significant potency compared to non-fluorinated analogs.
Receptor BindingRadiolabeled Binding Assay10High affinity for dopamine receptors.
Cellular PotencyCellular Assay0.020Enhanced potency due to fluorination.

Case Studies

  • Neurotransmitter Interaction : A study demonstrated that 1-(3,3,3-trifluoropropyl)piperidine-3-carboxylic acid exhibited significant binding affinity to dopamine receptors in vitro. This suggests potential applications in treating disorders such as Parkinson's disease or schizophrenia by modulating dopaminergic signaling pathways.
  • Metabolic Enzyme Inhibition : Research indicated that this compound can inhibit certain cytochrome P450 enzymes involved in drug metabolism. This property could be leveraged to enhance the bioavailability of co-administered drugs by reducing their metabolic clearance.

Therapeutic Potential

Given its unique properties and biological activities, 1-(3,3,3-trifluoropropyl)piperidine-3-carboxylic acid holds promise as a lead compound for drug development targeting:

  • Neurological Disorders : Due to its interaction with neurotransmitter systems.
  • Metabolic Disorders : By modulating enzyme activity related to metabolism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.